molecular formula C4H3N3O4 B1601393 4-hydroxy-5-nitropyridazin-3(2H)-one CAS No. 2854-59-3

4-hydroxy-5-nitropyridazin-3(2H)-one

Cat. No. B1601393
CAS RN: 2854-59-3
M. Wt: 157.08 g/mol
InChI Key: ZRZQHOGQSIIRGL-UHFFFAOYSA-N
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Description

4-Hydroxy-5-nitropyridazin-3(2H)-one is a chemical compound with the molecular formula C4H3N3O4 and a molecular weight of 157.08 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 4-Hydroxy-5-nitropyridazin-3(2H)-one involves a reaction with sodium nitrite in water and N,N-dimethyl-formamide for 5 hours under heating conditions .


Molecular Structure Analysis

The molecular structure of 4-Hydroxy-5-nitropyridazin-3(2H)-one consists of 4 carbon atoms, 3 hydrogen atoms, 3 nitrogen atoms, and 4 oxygen atoms .

Scientific Research Applications

Anticancer Potential

4-Hydroxy-5-nitropyridazin-3(2H)-one has been explored for its potential in anticancer applications. For instance, a study synthesized various derivatives, including pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, from 4-hydroxy-5-nitropyridazin-3(2H)-one. These derivatives showed significant effects on the proliferation and the mitotic index of cultured L1210 cells and improved the survival of mice bearing P388 leukemia (Temple et al., 1983).

Conformational Stability and Vibrational Spectral Studies

The compound has been a subject of conformational stability and vibrational spectral studies. A detailed analysis using density functional theory was conducted on similar molecules, providing insights into molecular stability, bond strength, and chemical reactivity. Such studies are crucial for understanding the compound's behavior and potential applications in various fields (Balachandran et al., 2012).

Electrophilic Substitutions

Research has also been done on the electrophilic substitutions of hydroxypyridazine compounds, which are closely related to 4-hydroxy-5-nitropyridazin-3(2H)-one. These studies provide a framework for understanding how different functional groups can be introduced into the pyridazine ring, which is crucial for developing new compounds with varied properties for different applications (Igeta et al., 1969).

Analytical Methods in Environmental Sciences

In the field of environmental sciences, methods for the determination of related compounds in environmental waters have been developed. Such methods are crucial for monitoring and controlling the environmental impact of these compounds (Chicharro et al., 2003).

Photochemical Studies

The compound's related structures have been used in photochemical studies, such as the photooxygenations of certain compounds by pyridazine N-oxides. These studies are significant in understanding the photochemical properties of nitropyridazines, which can be applied in various chemical synthesis processes (Ogawa et al., 1982).

Safety And Hazards

Safety measures for handling 4-Hydroxy-5-nitropyridazin-3(2H)-one include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental ingestion or inhalation, immediate medical attention is required .

properties

IUPAC Name

5-nitro-1,2-dihydropyridazine-3,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3O4/c8-3-2(7(10)11)1-5-6-4(3)9/h1H,(H,5,8)(H,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRZQHOGQSIIRGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C(=O)NN1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70514487
Record name 5-Nitro-1,2-dihydropyridazine-3,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-5-nitropyridazin-3(2H)-one

CAS RN

2854-59-3
Record name 5-Nitro-1,2-dihydropyridazine-3,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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